molecular formula C5H7N B1321886 Cyclobutyl isocyanide CAS No. 90993-55-8

Cyclobutyl isocyanide

Cat. No. B1321886
CAS RN: 90993-55-8
M. Wt: 81.12 g/mol
InChI Key: VNYCNUUHLFKQGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isocyanides are organic compounds with the functional group –N≡C . They are isomers of the related nitriles (–C≡N), hence the prefix “iso” is used . The organic fragment in isocyanides is connected to the isocyanide group through the nitrogen atom, not via the carbon . They are used as building blocks for the synthesis of other compounds .


Molecular Structure Analysis

The C-N distance in isocyanides is 115.8 pm in methyl isocyanide . The C-N-C angles are near 180° . Akin to carbon monoxide, isocyanides are described by two resonance structures, one with a triple bond between the nitrogen and the carbon and one with a double bond between .


Chemical Reactions Analysis

The reactions between substituted isocyanides (RNCO) and other small molecules (e.g. water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .


Physical And Chemical Properties Analysis

Isocyanides exhibit a strong absorption in their IR spectra in the range of 2165–2110 cm −1 . The electronic symmetry about the isocyanide 14 N nucleus results in a slow quadrupolar relaxation so that 13 C- 14 N nuclear spin coupling can be observed, with coupling constants of ca. 5 Hz for the isocyanide 13 C nucleus and 5–14 Hz for the 13 C nucleus which the isocyanide group is attached to

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Cyclobutyl isocyanide plays a crucial role in the synthesis of heterocyclic compounds, which are fundamental structures in many pharmaceuticals. The compound’s reactivity allows for the construction of diverse heterocycles, essential for drug discovery and development .

Combinatorial Chemistry

In combinatorial chemistry, cyclobutyl isocyanide is used to generate large libraries of molecules for high-throughput screening. Its ability to participate in multi-component reactions (MCRs) makes it an invaluable tool for identifying new bioactive compounds .

Diversity-Oriented Syntheses

The compound is instrumental in diversity-oriented syntheses, a strategy aimed at producing a wide array of chemical structures with potential biological activity. Cyclobutyl isocyanide’s versatility facilitates the creation of complex molecules with multiple points of diversification .

Solid-Phase Synthesis

Cyclobutyl isocyanide is used in solid-phase synthesis, particularly in isocyanide-based multicomponent reactions on solid supports. This method is advantageous for preparing chemical libraries intended for biological screening while eliminating the isocyanide odor .

Medicinal Chemistry

In medicinal chemistry, cyclobutyl isocyanide is utilized to develop new therapeutic agents. Its application in MCRs allows for the rapid assembly of complex molecules that can be tested for various pharmacological activities .

Polymer Science

The compound finds application in polymer science, especially in the synthesis of monomers, polymerization techniques, and post-polymerization modification. It is suitable for controlling polymer architecture and sequence, which is critical in creating materials with specific properties .

properties

IUPAC Name

isocyanocyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N/c1-6-5-3-2-4-5/h5H,2-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYCNUUHLFKQGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70608017
Record name Isocyanocyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

81.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutyl isocyanide

CAS RN

90993-55-8
Record name Isocyanocyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclobutyl isocyanide
Reactant of Route 2
Cyclobutyl isocyanide
Reactant of Route 3
Cyclobutyl isocyanide

Citations

For This Compound
11
Citations
C Rüchardt, M Meier, K Haaf, J Pakusch… - … Edition in English, 1991 - Wiley Online Library
… The ready isomerization of cyclobutyl isocyanide (without any formation of cyclopropylcarbinyl or homoallyl cyanide) has been considered a further argument against the transition state …
Number of citations: 66 onlinelibrary.wiley.com
MA Mironov - … Chemistry: Applications in Synthesis and Material …, 2012 - Wiley Online Library
… [14] showed that cyclobutyl isocyanide would isomerize in the gas phase without any skeletal rearrangement of the migrating group, and that methyl, ethyl, isopropyl, and tert-butyl …
Number of citations: 14 onlinelibrary.wiley.com
U Schöllkopf - Angewandte Chemie International Edition in …, 1977 - Wiley Online Library
… sec-Alkyl isocyanides without activating substituents cannot be metalated; cyclopropyl and cyclobutyl isocyanide are exceptions to this rule. …
Number of citations: 286 onlinelibrary.wiley.com
V Nenajdenko - 2012 - books.google.com
… [14] showed that cyclobutyl isocyanide would isomerize in the gas phase without any skeletal rearrangement of the migrating group, and that methyl, ethyl, isopropyl, and tert-butyl …
Number of citations: 229 books.google.com
M Meier, B Mueller, C Ruechardt - The Journal of Organic …, 1987 - ACS Publications
… In addition, no appreciable separation of charge would be predicted in 4.11 Casanova et al.14 found that cyclobutyl isocyanide isomerizes in the gas phase without skeletal …
Number of citations: 49 pubs.acs.org
KM Maloney, BS Rabinovitch - The Journal of Physical Chemistry, 1969 - ACS Publications
The thermal unimolecular isomerization of ethyl isocyanide to propionitrile has been investigated as part of a continuing study of this reaction type, and the effects of the variation of …
Number of citations: 38 pubs.acs.org
KM MALONEY - 1968 - search.proquest.com
The ethyl isocyanide fall-off has been measured at three temperatures down to pressures at which the correc tions to the data on the basis of simple hetero geneity is insufficient to …
Number of citations: 2 search.proquest.com
TP Richards - 1985 - search.proquest.com
This work describes the synthesis and characterization of a series of crown ethers containing convergent isocyanide functions. Unlike other crown compounds, that complex metals via …
Number of citations: 2 search.proquest.com
KV Luzyanin, AJL Pombeiro - Isocyanide chemistry, 2012 - Wiley Online Library
Isocyanides (RN≡ C) constitute one of the most versatile types of reagent in organic chemistry [1]. Their transformations, for example via the so-called multicomponent reaction s (MCR s…
Number of citations: 14 onlinelibrary.wiley.com
R Bishop - Comprehensive Organic Synthesis, 2014 - books.google.com
… Cyclobutyl isocyanide underwent rearrangement to cyclobutanenitrile without ring-contraction or ring-opening side products being formed.” Furthermore, the homochiral isonitrile (142) …
Number of citations: 64 books.google.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.